Cas no 875-31-0 (9-Methyl-9H-purin-6-ol)

9-Methyl-9H-purin-6-ol structure
9-Methyl-9H-purin-6-ol structure
Product Name:9-Methyl-9H-purin-6-ol
CAS-Nr.:875-31-0
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD00955774
CID:728521
PubChem ID:135408747
Update Time:2024-10-26

9-Methyl-9H-purin-6-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6H-Purin-6-one,1,9-dihydro-9-methyl-
    • 9-Methyl-1,9-dihydro-6H-purin-6-one
    • 9-methyl-3H-purin-6-one
    • 1,9-Dihydro-9-methyl-6H-purin-6-one (ACI)
    • Hypoxanthine, 9-methyl- (7CI, 8CI)
    • 9-Methylhypoxanthine
    • NSC 4918
    • 1,9-dihydro-9-methyl-6h-purin-6-one
    • 113336-00-8
    • purin-6(1H)-one, 9-methyl-
    • 6H-Purin-6-one, 1,9-dihydro-9-methyl-
    • 9H-Purin-6-ol, 9-methyl- (9CI)
    • purine, 6-hydroxy-9-methyl-
    • SCHEMBL9686102
    • F2124-0078
    • EN300-235734
    • AKOS000320471
    • PESGUQRDJASXOR-UHFFFAOYSA-N
    • 9-METHYL-1H-PURIN-6-ONE
    • 9-Methyl-1,9-dihydro-6H-purin-6-one #
    • 9-methyl-9H-purin-6-ol
    • TS-00059
    • MFCD00955774
    • 9-methyl-6,9-dihydro-1H-purin-6-one
    • SCHEMBL1992701
    • DB-341812
    • 875-31-0
    • NSC4918
    • 9-methylpurin-6-ol
    • F12586
    • 9-Methylpoxanthine
    • 9-Methyl-3,9-dihydro-6H-purin-6-one
    • AKOS006282735
    • CHEBI:145736
    • DB-273293
    • NSC-4918
    • DTXSID40236361
    • 6H-PURIN-6-ONE, 1,9-DIHYDRO-9-METHYL- (9CI)
    • 9H-Purin-6-ol, 9-methyl-
    • 9-Methyl-9H-purin-6-ol
    • MDL: MFCD00955774
    • Inchi: 1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
    • InChI-Schlüssel: PESGUQRDJASXOR-UHFFFAOYSA-N
    • Lächelt: O=C1C2N=CN(C=2NC=N1)C

Berechnete Eigenschaften

  • Genaue Masse: 150.054
  • Monoisotopenmasse: 150.054
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 215
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topologische Polaroberfläche: 59.3Ų

Experimentelle Eigenschaften

  • Dichte: 1.3471 (rough estimate)
  • Schmelzpunkt: Not available
  • Siedepunkt: 271.66°C (rough estimate)
  • Flammpunkt: 224.3°C
  • Brechungsindex: 1.6700 (estimate)
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

9-Methyl-9H-purin-6-ol Preismehr >>

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9-Methyl-9H-purin-6-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Potential purine antagonists. IV. Synthesis of some 9-methyl-6-substituted purines
Robins, Roland K.; et al, Journal of the American Chemical Society, 1957, 79, 490-4

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite
Referenz
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Formamide
Referenz
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
2.1 -
Referenz
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid
1.2 Reagents: Ammonia
2.1 Solvents: Formamide
Referenz
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Xylene
2.1 Reagents: Methanesulfonic acid
2.2 Reagents: Ammonia
3.1 Solvents: Formamide
Referenz
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  2 h, rt
Referenz
Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers
Londregan, Allyn T. ; et al, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Product class 17: purines
Seela, F.; et al, Science of Synthesis, 2004, 16, 945-1108

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5 min, 25 °C; 1.5 h, 25 °C
1.2 Reagents: Water ;  25 °C
2.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  2 h, rt
Referenz
Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers
Londregan, Allyn T. ; et al, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Sulfuric acid
3.1 -
Referenz
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrochloric acid Solvents: Water
3.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Ethanol
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Potassium carbonate
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water
3.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
2.1 Solvents: Ethanol
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Potassium carbonate
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water
4.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

9-Methyl-9H-purin-6-ol Raw materials

9-Methyl-9H-purin-6-ol Preparation Products

9-Methyl-9H-purin-6-ol Lieferanten

Amadis Chemical Company Limited
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(CAS:875-31-0)9-Methyl-9H-purin-6-ol
Bestellnummer:A923024
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 14:34
Preis ($):399.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:875-31-0)9-Methyl-9H-purin-6-ol
A923024
Reinheit:99%
Menge:1g
Preis ($):399.0
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